Saflufenacil-N-desmethyl
Overview
Description
The compound “2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide” is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide . The IUPAC name for this compound is 2-chloro-4-fluoro-N-[isopropyl(methyl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzamide .
Synthesis Analysis
As described in the BASF patent, the key step in the preparation of Saflufenacil involved the reaction between a substituted aniline and an oxazinone. 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield, with further standard chemical transformations to generate the final product .Molecular Structure Analysis
The molecular formula of Saflufenacil is C17H17ClF4N4O5S . The structure includes a pyrimidinedione ring attached to a benzamide group, which is substituted with chloro, fluoro, and a sulfamoyl group that includes a methyl(propan-2-yl) moiety .Physical and Chemical Properties Analysis
Saflufenacil has a molar mass of 500.85 g/mol . It has a density of 1.595 g/mL and is soluble in water (2100 mg/L at 20 °C) . The melting point of Saflufenacil is 189.9 °C .Scientific Research Applications
Fluorinated Pyrimidines and Their Applications
Fluorinated pyrimidines, like 5-Fluorouracil, are widely used in cancer treatment due to their ability to interfere with pyrimidine metabolism in cells, thereby inhibiting DNA synthesis. These compounds have been extensively studied for their roles in chemotherapy, showcasing the potential utility of fluorinated compounds in medicinal chemistry (Gmeiner, 2020). This highlights the relevance of studying compounds like 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide in the context of drug development and cancer research.
Sulfonamides and Their Role in Drug Design
Sulfonamides form a crucial part of many therapeutic agents, including diuretics and carbonic anhydrase inhibitors. Their versatility in drug design is attributed to the sulfonamide group's ability to mimic the natural substrates of enzymes, thereby acting as competitive inhibitors. The review by Carta, Supuran, and colleagues (2013) on diuretics with carbonic anhydrase inhibitory action underscores the chemical functionality's importance, suggesting the potential research applications of sulfonamide-containing compounds in exploring new therapeutic targets (Carta & Supuran, 2013).
Material Science and Chemical Synthesis
The intricate structure of the compound may also find utility in material science, where fluorinated compounds are valued for their unique properties, including high thermal stability and resistance to solvents and acids. Research on fluorinated alternatives to environmentally persistent pollutants indicates the ongoing need to explore new compounds for safer and more sustainable materials (Wang et al., 2019).
Mechanism of Action
Target of Action
Saflufenacil-N-desmethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll, a vital pigment for photosynthesis in plants .
Mode of Action
This compound inhibits the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation, which leads to rapid loss of membrane integrity and function .
Biochemical Pathways
The inhibition of PPO by this compound affects the tetrapyrrole biosynthetic pathway . This pathway is responsible for the production of chlorophyll in plants. The disruption of this pathway leads to the accumulation of protoporphyrin IX and hydrogen peroxide in the leaf tissue . In corn, only slight increases in protoporphyrin IX and hydrogen peroxide are observed, reflecting the in planta tolerance of this crop .
Pharmacokinetics
It is known that saflufenacil, a closely related compound, is rapidly absorbed and distributed within the plant systemically by acropetal and basipetal movement . The metabolism of Saflufenacil in corn is more rapid than in weeds .
Result of Action
The action of this compound leads to chlorosis and necrosis in plants . The rapid loss of membrane integrity and function caused by lipid peroxidation results in the death of the plant cells .
Action Environment
The efficacy of this compound is influenced by soil properties . The bioactivity of Saflufenacil in soil is strongly correlated to soil organic matter and humic matter, and less correlated to cation exchange capacity and sand content . Therefore, the action, efficacy, and stability of this compound may vary based on soil organic matter content and texture classification .
Biochemical Analysis
Biochemical Properties
Saflufenacil-N-desmethyl, like its parent compound Saflufenacil, is likely to interact with the enzyme protoporphyrinogen IX oxidase (PPO) in the tetrapyrrole biosynthetic pathway . This interaction inhibits the activity of PPO, leading to an accumulation of protoporphyrin IX
Cellular Effects
Given its similarity to Saflufenacil, it may influence cell function by disrupting the tetrapyrrole biosynthetic pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibition of PPO. This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrin IX
Metabolic Pathways
This compound is likely involved in the tetrapyrrole biosynthetic pathway due to its inhibition of PPO
Properties
IUPAC Name |
2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF4N4O5S/c1-7(2)24(3)31(29,30)23-14(27)8-4-11(10(18)5-9(8)17)25-13(26)6-12(16(19,20)21)22-15(25)28/h4-7H,1-3H3,(H,22,28)(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCZLNVIWHMJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF4N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348721 | |
Record name | Saflufenacil-N-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854122-75-1 | |
Record name | Saflufenacil-N-desmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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